

Technical Guide: Synthesis and Characterization of Al(III) Phthalocyanine Chloride Tetrasulfonic Acid

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Compound of Interest

Compound Name:	<i>Al(III) Phthalocyanine chloride tetrasulfonic acid</i>
CAS No.:	<i>100180-30-1</i>
Cat. No.:	<i>B3318531</i>

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Executive Summary

Aluminum(III) Phthalocyanine Chloride Tetrasulfonic Acid (AlPcS4 or ClAlPcS4) represents a "second-generation" photosensitizer optimized for Photodynamic Therapy (PDT).^[1] Unlike first-generation porphyrins, AlPcS4 exhibits a strong Q-band absorption in the therapeutic window (~675 nm), allowing for deeper tissue penetration. Its four sulfonate groups confer high water solubility, reducing the need for complex delivery vehicles, while the diamagnetic Aluminum(III) center facilitates a long triplet state lifetime, maximizing Singlet Oxygen () quantum yield.

This guide outlines a robust, laboratory-scale synthesis via the condensation of 4-sulfophthalic acid, superior to the direct sulfonation of AlPc which yields undefined isomeric mixtures. It details purification strategies to eliminate oligomers and validates the compound's efficacy through spectroscopic and functional characterization.

Chemical Foundation & Strategic Design

The Molecule[2][3]

- Formula:

(Tetrasulfonic acid form)

- Molecular Weight: ~895.2 g/mol (varies with counterions)

- Axial Ligand: The chloride (

) ligand is introduced via the

precursor. Note: In physiological buffers (pH 7.4), the axial chloride is labile and may exchange with a hydroxyl group (

), forming

. However, the synthetic target described here is the chloride form.

Synthetic Strategy: Condensation vs. Sulfonation

We utilize the Weber and Busch condensation method rather than direct sulfonation of unsubstituted Aluminum Phthalocyanine.

- Direct Sulfonation: Uses oleum on AlPc. Disadvantage: Random distribution of sulfonate groups (mono-, di-, tri-, tetra-) and positional isomers, leading to batch-to-batch variability.
- Condensation (Preferred): Uses 4-sulfophthalic acid as the precursor.[2] Advantage:[3][4] Guarantees four sulfonate groups (one per isoindole unit), resulting in a defined mixture of four regioisomers () with consistent pharmacokinetics.

Experimental Protocol: Synthesis

Reagents & Equipment

- Precursors: Monosodium 4-sulfophthalic acid (molar excess), Aluminum Chloride (

, anhydrous), Urea (nitrogen source & melt solvent).

- Catalyst: Ammonium Molybdate (trace).
- Solvent: Nitrobenzene (optional for solution method) or Solvent-free Melt (recommended for green chemistry and ease of workup).
- Equipment: High-temperature oil bath, mechanical stirrer, reflux condenser.

Step-by-Step Synthesis (Melt Method)

- Preparation of the Melt: In a 250 mL round-bottom flask, combine:
 - Monosodium 4-sulfophthalic acid: 10.0 g (approx. 37 mmol)
 - Urea: 25.0 g (Excess; serves as solvent)
 - Aluminum Chloride (): 2.0 g (approx. 15 mmol)
 - Ammonium Molybdate: 0.1 g (Catalyst)
 - Rationale: The high ratio of urea ensures a homogeneous melt at reaction temperatures, facilitating the cyclotetramerization.
- Cyclotetramerization:
 - Heat the mixture gradually to 180°C. The urea will melt, and ammonia gas will evolve (use a fume hood).
 - Increase temperature to 200–220°C and maintain for 4–6 hours.
 - Observation: The color will transition from clear/yellow to a deep, dark blue-green, indicating phthalocyanine formation.
- Quenching & Hydrolysis:
 - Cool the melt to ~80°C (solid but soft).

- Add 100 mL of hot dilute HCl (0.1 M) to the flask.
- Reflux for 1 hour to hydrolyze the remaining urea and break down intermediate boron/aluminum complexes if present.
- Critical Step: This hydrolysis ensures the removal of excess urea and non-coordinated metal salts.
- Isolation:
 - Filter the hot suspension to remove insoluble impurities (unreacted precursors).
 - The filtrate contains the crude AIPcS4 (water-soluble).
 - Add saturated NaCl solution to the filtrate ("Salting Out") to precipitate the AIPcS4 as the sodium salt. Refrigerate overnight.
 - Collect the dark blue precipitate by centrifugation or filtration.

Purification Workflow

Crude AIPcS4 contains inorganic salts and lower-molecular-weight organic byproducts. High purity is required for biological assays to prevent dark toxicity.

Dialysis (Desalting)

- Membrane: Cellulose Ester, MWCO 500–1000 Da (Spectra/Por®).
- Procedure: Dissolve the salted-out precipitate in minimal Milli-Q water. Transfer to dialysis tubing. Dialyze against 4L of Milli-Q water, changing the external water every 6 hours for 48 hours.
- Endpoint: Dialysis is complete when the conductivity of the external water matches pure water.

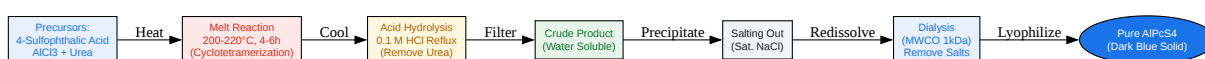
Size Exclusion Chromatography (Polishing)

For pharmaceutical-grade purity, remove oligomers (dimers/aggregates).

- Stationary Phase: Sephadex G-25 (PD-10 columns for small scale).[5]
- Mobile Phase: Phosphate Buffered Saline (PBS) or Water.
- Protocol: Load the dialyzed sample. Elute with water. The monomeric AIPcS4 elutes first (blue band); yellowish impurities and free salts elute later.

Characterization & Validation

Visualization of Synthetic Workflow



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Caption: Figure 1.[6][7] Step-by-step synthetic and purification workflow for AIPcS4.

Spectroscopic Properties

The following data points are critical for confirming the identity and quality of the synthesized AIPcS4.

Parameter	Value / Characteristic	Notes
Appearance	Dark Blue/Green Powder	Hygroscopic
Solubility	High in Water, PBS, MeOH	Insoluble in non-polar solvents (Hexane, DCM)
UV-Vis (Q-band)	675 ± 2 nm (in Water)	Sharp peak indicates monomeric state. Broadening implies aggregation.
Soret Band	~350 nm	Characteristic of phthalocyanine macrocycle.[8]
Extinction Coefficient ()	~1.7 × 10 ⁴ M ⁻¹ cm ⁻¹	At 675 nm.[9] Used for concentration determination [1].[10]
Fluorescence Emission	680 ± 5 nm	Excitation at 610 nm. Small Stokes shift (~5-10 nm).
Singlet Oxygen Yield ()	0.40 – 0.60	Measured vs. Rose Bengal standard.[6] High efficiency for PDT [2].

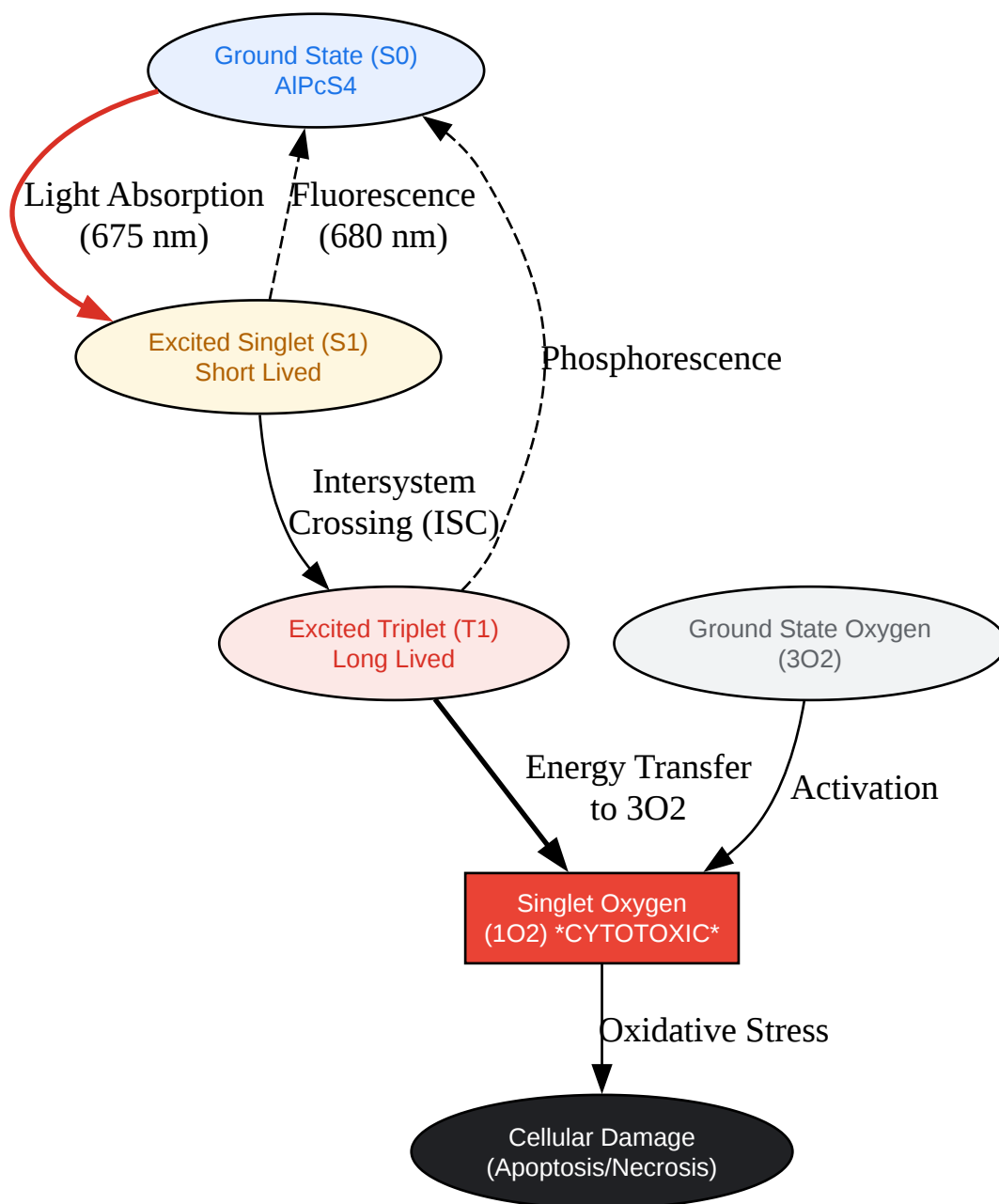
Functional Validation: Singlet Oxygen Generation

To verify the drug's efficacy, perform a DPBF (1,3-diphenylisobenzofuran) Quenching Assay:

- Mix AIPcS4 (1 M) with DPBF (50 M) in ethanol/water.
- Irradiate with a 670 nm laser diode.
- Monitor the decrease in DPBF absorbance at 410 nm over time.

- Result: Rapid decay of DPBF absorbance confirms the generation of Reactive Oxygen Species (ROS).

Mechanism of Action (PDT)



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Caption: Figure 2.[1][8][9][11] Jablonski diagram illustrating the photophysical mechanism of AIPcS₄-mediated ROS generation.

Troubleshooting & Quality Control

- Aggregation: AlPcS4 tends to aggregate (dimerize) in high ionic strength buffers or at acidic pH, evidenced by a blue-shift in the Q-band (to ~640 nm) and loss of fluorescence.
 - Solution: Store stock solutions in pure water. Add surfactant (e.g., 0.1% Tween 80) or Cremophor EL if aggregation persists in biological media [3].
- Axial Ligand Exchange: In basic media,

may exchange for

. This does not significantly alter the Q-band position or PDT efficacy but should be noted for strict structural characterization (Mass Spec).

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